1-Methylpiperidin-4-yl methanesulfonate
Description
1-Methylpiperidin-4-yl methanesulfonate is a methanesulfonate ester derivative featuring a methyl-substituted piperidinyl group. Methanesulfonate esters are characterized by their sulfonate (-SO₃⁻) functional group, which confers stability and reactivity in various chemical and biological contexts. The methylpiperidinyl moiety may influence its solubility, bioavailability, and interaction with biological targets compared to simpler sulfonate esters.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8-5-3-7(4-6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
AGCFCASEZOEYBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Methanesulfonate
Structure: Ethyl methanesulfonate (EMS) consists of a methanesulfonate group linked to an ethyl chain. Applications: Widely used in biochemical research as a potent alkylating agent and experimental mutagen . Toxicity: Classified as a carcinogen, mutagen, and teratogen by regulatory agencies (NTP, IARC, EPA). It induces DNA damage via alkylation, leading to base-pair mismatches . Key Differences: Unlike 1-methylpiperidin-4-yl methanesulfonate, EMS lacks a heterocyclic amine group, which likely reduces its ability to interact with biological receptors but enhances its reactivity as a small alkylating agent.
Lead Methanesulfonate
Structure: A lead(II) salt of methanesulfonic acid, forming an aqueous solution under standard conditions . Applications: Used in industrial electroplating and battery manufacturing due to its stability and conductivity . Toxicity: Corrosive to metals and hazardous upon decomposition. Health risks include respiratory irritation and systemic lead poisoning, necessitating strict workplace exposure controls . Key Differences: As an inorganic salt, lead methanesulfonate differs fundamentally from organic sulfonate esters like this compound. Its ionic nature limits its use in biological systems but enhances utility in industrial processes.
Ethylene Dimethanesulfonate
Structure: A dimeric sulfonate ester (2-(methanesulfonyloxy)ethyl methanesulfonate) with two methanesulfonate groups linked via an ethylene bridge . Key Differences: The bifunctional structure of ethylene dimethanesulfonate enables crosslinking of biomolecules, a property absent in monosubstituted esters like this compound.
1-Methylpiperidin-4-yl 2,2-Bis(4-chlorophenoxy)acetate
Structure: A structurally distinct ester featuring a bis(4-chlorophenoxy)acetate group linked to the methylpiperidinyl moiety . Applications: Possibly used in pharmaceuticals (e.g., analogs of fibrate drugs like lifibric acid) due to its aromatic and heterocyclic components. Key Differences: While both compounds share a methylpiperidinyl group, the replacement of methanesulfonate with a chlorophenoxyacetate group alters polarity, bioavailability, and target interactions.
Comparative Data Table
Research Findings and Implications
- Toxicity: Ethyl methanesulfonate’s severe mutagenicity contrasts with lead methanesulfonate’s systemic lead toxicity, highlighting the need for context-specific safety protocols .
- Applications: Industrial uses (lead methanesulfonate) vs. biomedical research (EMS, 1-methylpiperidin-4-yl derivatives) reflect functional group-driven specialization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
